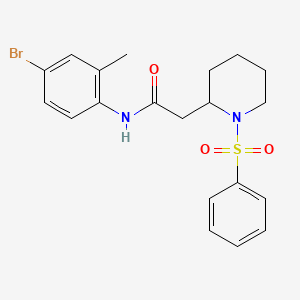

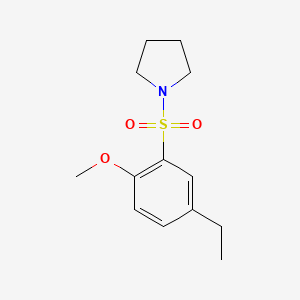

N-(4-bromo-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

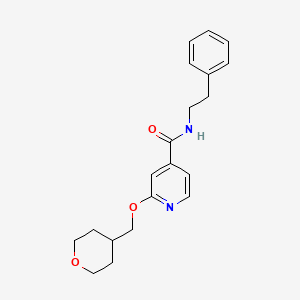

N-(4-bromo-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as BMS-986168, is a novel small molecule that has been identified as a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a critical role in the regulation of immune cell trafficking and is a key target for the treatment of autoimmune diseases.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Biological Activity

A range of synthesized compounds, including those structurally related to N-(4-bromo-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, have been evaluated for their enzyme inhibition capabilities. For example, derivatives have shown promising activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential in addressing disorders associated with enzyme dysfunction (Khalid et al., 2014). Moreover, the synthesis of such compounds often employs innovative methods to enhance their biological efficacy and selectivity for specific enzyme targets (Virk et al., 2018).

Antibacterial Potential

The antibacterial properties of acetamide derivatives have been a significant focus, with studies synthesizing novel compounds and testing their efficacy against various bacterial strains. For instance, certain compounds bearing the acetamide moiety have been identified as moderate to potent inhibitors of Gram-negative and Gram-positive bacteria, suggesting their utility in developing new antimicrobial agents (Iqbal et al., 2017).

Synthesis and Characterization

The synthesis of N-substituted acetamide derivatives often involves multistep procedures, including the formation of key intermediate compounds that are further modified to achieve desired biological activities. These synthetic pathways are crucial for developing pharmacologically relevant molecules. Spectral analysis and structural elucidation techniques such as IR, EIMS, and NMR spectroscopy are commonly employed to confirm the identity and purity of the synthesized compounds (Khalid et al., 2016).

Pharmacological Evaluation

Pharmacological studies assess the synthesized compounds' efficacy in various biological assays, providing insights into their potential therapeutic applications. For example, certain acetamide derivatives have been evaluated for their antimicrobial activity, offering a foundation for future drug development efforts aimed at combating resistant bacterial strains (Nafeesa et al., 2017).

Mecanismo De Acción

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Propiedades

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O3S/c1-15-13-16(21)10-11-19(15)22-20(24)14-17-7-5-6-12-23(17)27(25,26)18-8-3-2-4-9-18/h2-4,8-11,13,17H,5-7,12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVRAVFHEOHOOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2957508.png)

![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide](/img/structure/B2957515.png)

![4-chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2957516.png)

![methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2957522.png)

![(2E)-N-(4-chloroanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2957523.png)

![methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B2957526.png)